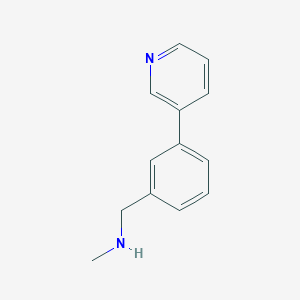

N-Methyl-N-(3-pyridin-3-ylbenzyl)amine

Description

N-Methyl-N-(3-pyridin-3-ylbenzyl)amine is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol . It is characterized by the presence of a pyridine ring attached to a benzylamine structure, with a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

N-methyl-1-(3-pyridin-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-14-9-11-4-2-5-12(8-11)13-6-3-7-15-10-13/h2-8,10,14H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJRRTLTBULOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427638 | |

| Record name | N-Methyl-N-(3-pyridin-3-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-72-4 | |

| Record name | N-Methyl-N-(3-pyridin-3-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-pyridin-3-ylbenzyl)amine typically involves the reaction of 3-pyridin-3-ylbenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-pyridin-3-ylbenzyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: The major products include N-oxide derivatives.

Reduction: The major products include secondary amines.

Substitution: The major products include substituted amines with various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-Methyl-N-(3-pyridin-3-ylbenzyl)amine has been explored for its potential in treating various neurological and psychiatric disorders. Its structural similarity to known pharmacological agents allows it to interact with specific receptors in the brain, particularly the muscarinic acetylcholine receptors (mAChRs).

Alzheimer's Disease Research

Recent studies have indicated that compounds similar to this compound may act as positive allosteric modulators (PAMs) for the M1 muscarinic receptor. This receptor is crucial for cognitive functions, and enhancing its activity could lead to improved treatments for Alzheimer's disease.

- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the development of M1 PAMs that showed promising results in enhancing synaptic transmission and improving cognitive function in animal models of Alzheimer's disease .

Cancer Therapeutics

The compound's ability to inhibit specific pathways involved in cancer cell proliferation has been a focus of research. It has shown potential as a lead compound for developing new anticancer agents targeting the USP1/UAF1 deubiquitinase complex.

- Case Study: Research indicated that derivatives of this compound could effectively inhibit cancer cell growth by disrupting critical cellular processes involved in tumor progression .

Drug Development Potential

The compound's pharmacokinetic properties suggest good absorption and distribution characteristics, making it a suitable candidate for further development into therapeutic agents.

| Pharmacokinetic Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9265) |

| Blood-Brain Barrier Penetration | High (0.9637) |

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-pyridin-3-ylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N-(2-pyridin-2-ylbenzyl)amine

- N-Methyl-N-(4-pyridin-4-ylbenzyl)amine

- N-Methyl-N-(3-pyridin-3-ylphenyl)amine

Uniqueness

N-Methyl-N-(3-pyridin-3-ylbenzyl)amine is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs .

Biological Activity

N-Methyl-N-(3-pyridin-3-ylbenzyl)amine is an organic compound with the molecular formula and a molecular weight of 198.27 g/mol. This compound is gaining attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3-pyridin-3-ylbenzylamine with methyl iodide in the presence of a base, such as potassium carbonate. The reaction is conducted in an organic solvent like acetonitrile at elevated temperatures, allowing for efficient formation of the desired product.

This compound functions primarily as a ligand that interacts with specific biological targets, including enzymes and receptors. The compound's activity can modulate these targets, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest interactions that could lead to therapeutic applications.

Antimicrobial Properties

Research has indicated that derivatives of compounds related to this compound exhibit significant antibacterial activity. For example, a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting that similar structural motifs may confer antimicrobial properties to this compound .

Case Studies

- Inhibition of Mycobacterium abscessus : A fragment-based approach was employed to develop inhibitors targeting the TrmD enzyme in Mycobacterium abscessus. Compounds derived from similar structures exhibited nanomolar inhibitory activity, indicating that modifications on the pyridine ring could enhance biological efficacy against resistant strains of mycobacteria .

- CNS Activity : Some studies have explored the potential of compounds like this compound as central nervous system (CNS) agents. Research on multitargeted microtubule-stabilizing agents has shown that certain derivatives can penetrate the brain and exhibit neuroprotective effects, suggesting possible applications in treating neuroparasitic infections .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| N-Methyl-N-(2-pyridin-2-ylbenzyl)amine | Pyridine-based amine | Moderate antibacterial properties |

| N-Methyl-N-(4-pyridin-4-ylbenzyl)amine | Pyridine-based amine | CNS activity and potential neuroprotective effects |

| N-Methyl-N-(3-pyridin-3-ylphenyl)amine | Phenyl substitution | Enhanced binding affinity in enzyme inhibition |

The positioning of the pyridine ring significantly influences the biological activity and chemical reactivity of these compounds, with this compound showing unique interactions due to its specific structural configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.